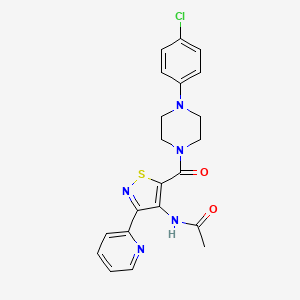
N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a chlorophenyl group, a pyridine ring, and an isothiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Incorporation of the Piperazine Ring: The piperazine ring is added through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.
Final Assembly: The final compound is assembled by coupling the chlorophenyl group with the piperazine ring, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and isothiazole rings, leading to the formation of N-oxides and sulfoxides, respectively.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group, converting them to amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while substitution of the chlorophenyl group can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of enzyme activity.
Chemical Biology: Researchers use this compound to probe the structure-activity relationships of related molecules, aiding in the design of new drugs.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at serotonin or dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-chlorophenyl)piperazin-1-yl)-2-(pyridin-2-yl)acetamide: Similar structure but lacks the isothiazole ring.
N-(4-(4-chlorophenyl)piperazin-1-yl)-3-(pyridin-2-yl)propanamide: Similar but with a different linker between the piperazine and pyridine rings.
N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isoxazol-4-yl)acetamide: Similar but with an isoxazole ring instead of an isothiazole ring.
Uniqueness
The presence of the isothiazole ring in N-(5-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide distinguishes it from other similar compounds. This ring structure can impart unique electronic and steric properties, potentially leading to different biological activities and interactions with molecular targets.
Eigenschaften
IUPAC Name |
N-[5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-14(28)24-19-18(17-4-2-3-9-23-17)25-30-20(19)21(29)27-12-10-26(11-13-27)16-7-5-15(22)6-8-16/h2-9H,10-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJKKZBOGGJXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2703906.png)
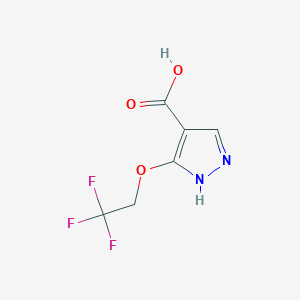
![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2703910.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)
![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)
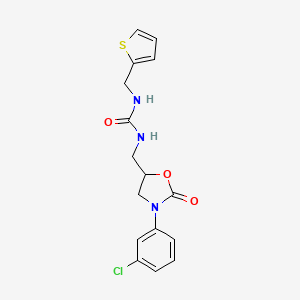
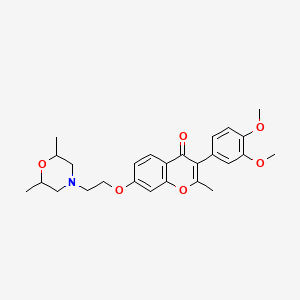
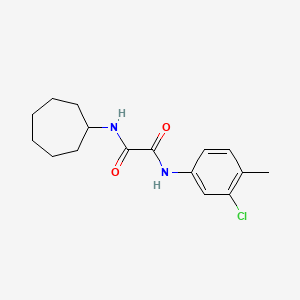
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide](/img/structure/B2703921.png)

![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2703924.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2703926.png)
